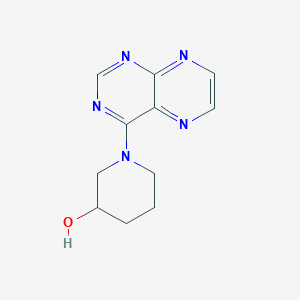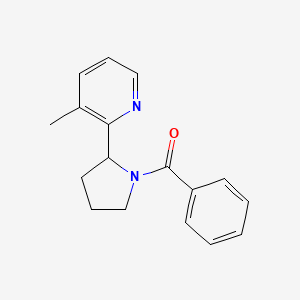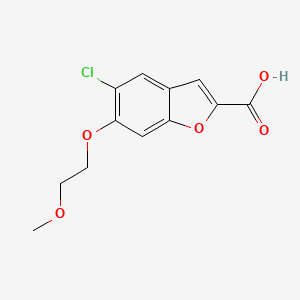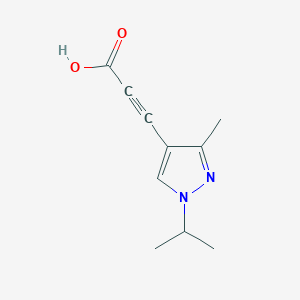
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is an organic compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane typically involves the Sonogashira coupling reaction. This reaction is performed between a halogenated thiophene derivative and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane largely depends on its application. For instance, in antimicrobial activity, the compound may interact with bacterial cell membranes or enzymes, disrupting their function. In bioimaging, its fluorescent properties allow it to be used as a probe to visualize cellular components .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-bromo-5-ethynylthiophene and 2-ethynylthiophene share structural similarities.
Dioxolane derivatives: Compounds such as 2-(2-thienyl)-1,3-dioxolane.
Uniqueness
2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is unique due to the combination of the ethynyl group and the dioxolane ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(5-ethynylthiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)9-10-5-6-11-9/h1,3-4,9H,5-6H2 |
InChI Key |
KKYUKBKZKWXYCX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)


![1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800066.png)


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)


